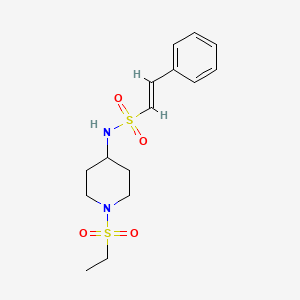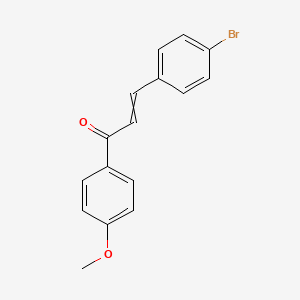![molecular formula C17H18N6O2S B2915668 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893727-39-4](/img/structure/B2915668.png)
2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" is a compound featuring a unique combination of triazole, pyridine, and ethoxyphenyl groups connected via a sulfanyl and hydrazide linker
Vorbereitungsmethoden
The synthesis of "2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" typically involves a multi-step process:
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-ethoxyphenyl derivative. This can be achieved via the reaction of 4-ethoxyaniline with suitable reagents to introduce the phenyl group.
Step 2: Formation of the 1,2,4-triazole ring by cyclization of the appropriate precursor (e.g., hydrazine hydrate with an acyl hydrazide).
Step 3: Introduction of the pyridinyl group through a substitution reaction involving a pyridine derivative.
Step 4: Formation of the sulfanyl linkage, typically using a thiol reagent.
Step 5: Condensation of the final product with acetic acid to form the acetohydrazide derivative.
Industrial Production Methods: The industrial production follows similar synthetic routes, scaled up to meet production demands. Key considerations include optimizing reaction conditions (temperature, pressure, catalysts) to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially involving the sulfanyl and phenyl groups.
Reduction: The triazole and pyridinyl groups can participate in reduction reactions under appropriate conditions.
Substitution: Common substitution reactions involve the ethoxyphenyl group, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Peroxides or other oxidizing agents.
Reduction Reactions: Hydrides or catalytic hydrogenation.
Substitution Reactions: Halogenated reagents, nucleophiles, or electrophiles under varying temperatures and solvents.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced triazole or pyridine derivatives.
Substitution Products: Modified ethoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
"2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide" has been explored in various fields:
Chemistry: As a building block for designing complex molecules with specific functionalities.
Biology: Potential for developing new therapeutic agents due to its unique structural features.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action involves several pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of biological activities.
Pathways Involved: Pathways related to its antimicrobial or anticancer effects often involve disrupting cell membranes, inhibiting enzyme activities, or inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds:
Unique Features: Its combination of triazole, pyridine, and ethoxyphenyl groups gives it unique reactivity and potential bioactivity.
Similar Compounds: Other triazole or pyridine derivatives with different substituents or linkages. Examples include triazole-pyridine compounds without the ethoxyphenyl group.
The beauty of chemistry is in how slight modifications can drastically alter properties and applications. Anything else you find interesting about this compound?
Eigenschaften
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-14-7-5-13(6-8-14)23-16(12-4-3-9-19-10-12)21-22-17(23)26-11-15(24)20-18/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZUWDZODFDLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline](/img/structure/B2915586.png)
![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)
![N'-benzyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2915592.png)
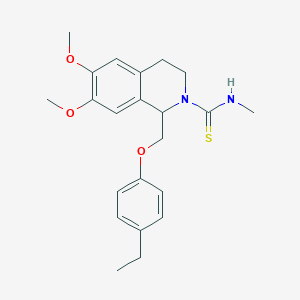
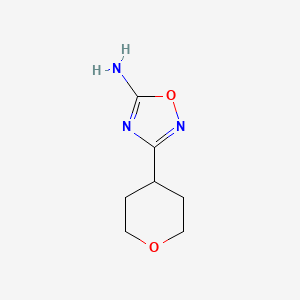

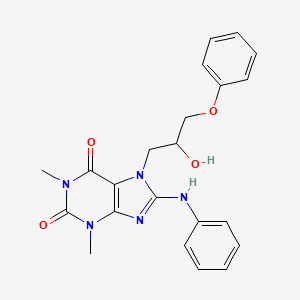
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2915598.png)
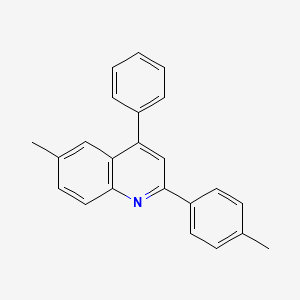
![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)
